![molecular formula C16H12N4O2 B2704618 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide CAS No. 1428352-48-0](/img/structure/B2704618.png)
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide
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Overview
Description
“N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It has been synthesized and evaluated for anticonvulsant activity and muscle relaxant activity .
Molecular Structure Analysis
The molecular structure of “N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide” is characterized by a benzanilide group, where the carboxamide group is substituted with a benzene ring .Scientific Research Applications
- Discovery : Through structure-based virtual screening and computationally guided design, novel scaffold N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives were identified .
- Design : Novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were synthesized and evaluated for their inhibition effects on MMP 3, MMP 12, and MMP 13 .
- Recent Discovery : A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported .
Antimycobacterial Activity
Matrix Metalloproteinase (MMP) Inhibition
Xanthine Oxidase (XO) Inhibition
Antimicrobial Activity
Mechanism of Action
Target of Action
The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide is the thyroid hormone receptor β (THR-β) located in the liver . The thyroid hormone receptor β plays a crucial role in regulating lipid levels in the body .
Mode of Action
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide interacts with the thyroid hormone receptor β, leading to changes in lipid levels. It has been identified as significantly more selective for thyroid hormone receptor β than earlier analogues .
Biochemical Pathways
The interaction of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide with the thyroid hormone receptor β affects the biochemical pathways related to lipid metabolism. This interaction leads to beneficial effects on lipid levels, primarily due to its action at the thyroid hormone receptor β in the liver .
Result of Action
The result of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide’s action is a decrease in low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG) levels . This is achieved through its interaction with the thyroid hormone receptor β in the liver .
properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-15-9-8-13(19-20-15)11-5-1-2-6-12(11)18-16(22)14-7-3-4-10-17-14/h1-10H,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLLNYSRISNESS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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